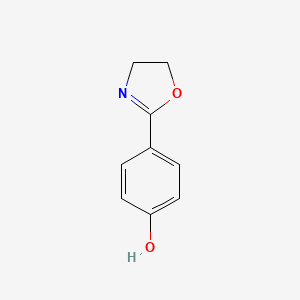

Phenol oxazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4,5-dihydro-1,3-oxazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISDUCORJHLMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101001989 | |

| Record name | 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81428-58-2 | |

| Record name | Phenol oxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081428582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC405254 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenol Oxazolines from Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenol oxazolines derived from amino acids. Chiral oxazolines are pivotal building blocks in asymmetric catalysis and are integral to the development of novel therapeutic agents. Their synthesis from readily available amino acids offers a direct route to enantiomerically pure compounds. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate the practical application of these methodologies in a research and development setting.

Core Synthetic Strategies

The synthesis of phenol oxazolines from amino acids fundamentally involves two key stages: the reduction of a chiral amino acid to its corresponding amino alcohol and the subsequent cyclization with a phenol-containing electrophile. Several methods exist for the cyclization step, each with its own advantages and substrate scope. The most prevalent methods are:

-

From Carboxylic Acids and Amino Alcohols: This is one of the most common methods, involving the coupling of a phenolic carboxylic acid with an amino alcohol derived from an amino acid. The reaction typically proceeds via an intermediate N-(2-hydroxyethyl)amide, which then undergoes cyclodehydration.

-

From Acyl Chlorides and Amino Alcohols: Phenolic acyl chlorides, which can be generated in situ from the corresponding carboxylic acids using reagents like thionyl chloride, react with amino alcohols to form the oxazoline ring.

-

From Nitriles and Amino Alcohols: The reaction of a phenolic nitrile with an amino alcohol, often catalyzed by a Lewis acid such as zinc chloride, provides a direct route to 2-aryl oxazolines.

-

From Aldehydes and Amino Alcohols: A phenolic aldehyde can react with an amino alcohol to form an intermediate oxazolidine, which is then oxidized to the corresponding oxazoline.

The chirality of the starting amino acid is typically retained throughout the synthetic sequence, providing access to optically active oxazoline ligands and intermediates.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of phenol oxazolines.

Protocol 1: Two-Step Synthesis via N-(2-hydroxyethyl)amide Intermediate

This protocol details the synthesis of a phenol oxazoline from a phenolic carboxylic acid and an amino alcohol derived from an amino acid.

Step 1: Amide Formation

-

To a solution of the phenolic carboxylic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the amino alcohol (1.0 eq.) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-(2-hydroxyethyl)amide.

Step 2: Cyclodehydration to Oxazoline

-

Dissolve the purified N-(2-hydroxyethyl)amide (1.0 eq.) in a suitable solvent like toluene or chlorobenzene.

-

Add a dehydrating agent. Common reagents include:

-

Thionyl chloride (SOCl2): Add dropwise at 0 °C and then stir at room temperature.

-

Triflic acid (TfOH): A strong acid catalyst that promotes dehydrative cyclization.[1]

-

Burgess reagent: A mild reagent for dehydration.

-

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated NaHCO3 for acid-catalyzed reactions).

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude oxazoline by column chromatography or crystallization.

Protocol 2: One-Pot Synthesis from Phenolic Carboxylic Acid and Amino Alcohol

This method offers a more streamlined approach to oxazoline synthesis.[1]

-

To a solution of the phenolic carboxylic acid (1.0 eq.) and the amino alcohol (1.0 eq.) in a suitable solvent (e.g., DCM), add a coupling reagent that also facilitates cyclization, such as a combination of a base-free ynamide and triflic acid.[1]

-

Stir the reaction at the appropriate temperature (e.g., room temperature to reflux) and monitor by TLC.

-

Upon completion, work up the reaction as described in Protocol 1, Step 2.

-

Purify the product by column chromatography.

Protocol 3: Synthesis from Phenolic Nitriles and Amino Alcohols

-

In a flame-dried flask under an inert atmosphere, dissolve the phenolic nitrile (1.0 eq.) and the amino alcohol (1.1 eq.) in a high-boiling solvent such as chlorobenzene.

-

Add a catalytic amount of a Lewis acid, for example, anhydrous zinc chloride (ZnCl2) (0.1-0.2 eq.).

-

Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture and quench with an aqueous solution of a chelating agent like EDTA to remove the metal catalyst.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the resulting oxazoline by column chromatography.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of phenol oxazolines and related structures from amino acid derivatives.

Table 1: Yields for the Synthesis of Oxazolines via Cyclodehydration of N-(2-hydroxyethyl)amides

| Entry | Amide Substrate | Dehydrating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-(2-hydroxy-2-phenylethyl)benzamide | TfOH | 1,2-DCE | 80 | 12 | 95 | [1] |

| 2 | N-(2-hydroxypropyl)benzamide | TfOH | 1,2-DCE | 80 | 12 | 92 | [1] |

| 3 | N-(2-hydroxy-3-methylbutyl)benzamide | TfOH | 1,2-DCE | 80 | 12 | 96 | [1] |

| 4 | N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)benzamide | TfOH | 1,2-DCE | 80 | 12 | 85 | [1] |

Table 2: Yields for One-Pot Synthesis of Oxazolines from Carboxylic Acids and Amino Alcohols

| Entry | Carboxylic Acid | Amino Alcohol | Coupling/Cyclization System | Solvent | Yield (%) | Reference |

| 1 | Benzoic Acid | 2-Amino-2-phenylethanol | Ynamide/TfOH | 1,2-DCE | 88 | [1] |

| 2 | 4-Methoxybenzoic Acid | 2-Amino-2-phenylethanol | Ynamide/TfOH | 1,2-DCE | 82 | [1] |

| 3 | 4-Chlorobenzoic Acid | (S)-Phenylalaninol | Ynamide/TfOH | 1,2-DCE | 85 | [1] |

Table 3: Synthesis of Chiral Bis(oxazolines) from Amino Alcohols

| Entry | Amino Alcohol | Dicarboxylic Acid Derivative | Coupling/Cyclization Method | Yield (%) | Reference |

| 1 | (S)-Phenylglycinol | Malonyl chloride | Amidation then SOCl2 | 75-85 | [2] |

| 2 | (1R,2S)-1-Amino-2-indanol | Dimethyl malonate | Ti(OiPr)4 | ~70 | [3] |

| 3 | L-Valinol | 2,6-Pyridinedicarbonyl dichloride | Amidation then SOCl2 | High | [4] |

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Caption: General synthetic pathway from an amino acid and a phenolic carboxylic acid.

Caption: Experimental workflow for the one-pot synthesis of phenol oxazolines.

Caption: Simplified mechanism of acid-catalyzed cyclodehydration.

Conclusion

The synthesis of phenol oxazolines from amino acids represents a robust and versatile strategy for accessing chiral molecules of significant interest in medicinal chemistry and asymmetric catalysis. The methods outlined in this guide, from two-step protocols involving amide intermediates to efficient one-pot procedures, provide researchers with a range of options to suit different substrates and synthetic goals. The provided quantitative data and workflow diagrams serve as a practical resource for the implementation of these synthetic routes in the laboratory. The continued development of novel catalysts and reaction conditions is expected to further enhance the efficiency and applicability of these important transformations.

References

An In-depth Technical Guide to the Mechanism of Phenol Oxazoline Ring Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms involved in the formation of oxazoline rings from phenolic precursors. The formation of these heterocyclic structures is of significant interest in medicinal chemistry and materials science due to their prevalence in natural products, pharmaceuticals, and as chiral ligands in asymmetric catalysis. This document details the primary synthetic pathways, reaction mechanisms, quantitative data from key studies, and detailed experimental protocols.

Core Mechanistic Pathways

The synthesis of oxazoline-containing structures from phenolic starting materials can be broadly categorized into two main pathways:

-

Pathway I: Direct Condensation and Cyclization of o-Aminophenols. This route leads to the formation of benzoxazoles , where the phenol ring is fused to the oxazoline moiety. This is a direct and widely used method for incorporating a phenolic structure into the heterocyclic core.

-

Pathway II: Intramolecular Cyclodehydration of Phenol-Substituted N-(2-Hydroxyethyl)amides. This versatile pathway forms a 2-aryl-2-oxazoline where the phenolic group is a substituent on the aryl ring. The core of this transformation is the cyclization of a β-hydroxy amide intermediate, which can be achieved through various dehydrating conditions.

Pathway I: Benzoxazole Formation from o-Aminophenols

The most direct method for forming a phenol-fused oxazoline (benzoxazole) involves the reaction of an o-aminophenol with a suitable electrophile, such as an aldehyde, carboxylic acid, or cyanating agent, followed by an intramolecular cyclization and dehydration or oxidation step.

Mechanism: Condensation with Aldehydes

A common and efficient method for benzoxazole synthesis is the condensation of an o-aminophenol with an aldehyde to form a Schiff base (phenolic imine), which then undergoes oxidative cyclization.

The reaction is often promoted by a catalyst that activates the aldehyde and facilitates the final aromatization step. The general mechanism proceeds as follows:

-

Activation & Schiff Base Formation: The aldehyde's carbonyl group is activated by a catalyst (e.g., a Lewis acid). The amino group of the o-aminophenol then performs a nucleophilic attack on the activated carbonyl carbon. Subsequent dehydration leads to the formation of a phenolic Schiff base intermediate.[1]

-

Intramolecular Cyclization: The phenolic hydroxyl group attacks the imine carbon in an intramolecular fashion, forming a cyclized intermediate (a benzoxazoline).

-

Dehydration/Oxidation: The final step involves the elimination of water and oxidation to form the stable, aromatic benzoxazole ring.

Quantitative Data for Benzoxazole Synthesis

Various catalytic systems have been developed to promote the synthesis of benzoxazoles from o-aminophenols and aldehydes, with reaction conditions optimized for high yields.

| Entry | Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | LAIL@MNP¹ | Solvent-free (Ultrasound) | 30 min | 90 | [1] |

| 2 | 4-Methoxybenzaldehyde | LAIL@MNP¹ | Solvent-free (Ultrasound) | 30 min | 90 | [1] |

| 3 | 4-Nitrobenzaldehyde | LAIL@MNP¹ | Solvent-free (Ultrasound) | 30 min | 85 | [1] |

| 4 | Pyridine-4-carbaldehyde | LAIL@MNP¹ | Solvent-free (Ultrasound) | 30 min | 44 | [1] |

| 5 | Benzaldehyde | BF₃·Et₂O² | 1,4-Dioxane | 25-30 h | 85 | [2][3] |

¹LAIL@MNP: Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles. ²Reaction with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) instead of an aldehyde.

Experimental Protocol: Synthesis of 2-Aminobenzoxazoles

This protocol is adapted from the cyclization of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[2][3]

-

Reagent Preparation: To a solution of o-aminophenol (100 mg, 0.9 mmol) in 1,4-dioxane (5 mL), add NCTS (1.5 equivalents).

-

Catalyst Addition: Add BF₃·Et₂O (2 equivalents) to the reaction mixture.

-

Reaction: Reflux the mixture for 25–30 hours, monitoring the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature. Quench with a saturated solution of NaHCO₃.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Pathway II: Cyclodehydration of N-(2-Hydroxyethyl)amides

This is a powerful and widely used strategy for synthesizing 2-oxazolines. The process begins with the formation of an N-(2-hydroxyethyl)amide from a carboxylic acid (often a phenolic carboxylic acid) and a 2-aminoalcohol. This intermediate is then subjected to dehydrative cyclization.

Mechanism: Competing Cyclization Pathways

The acid-promoted dehydrative cyclization of an N-(2-hydroxyethyl)amide can proceed through two primary mechanistic pathways, which can influence the stereochemical outcome of the product.[4]

-

Pathway A (Amide Activation): The reaction is initiated by the activation of the amide carbonyl oxygen by a proton or Lewis acid. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the neighboring hydroxyl group. This pathway proceeds with retention of stereochemistry at the carbon bearing the hydroxyl group.

-

Pathway B (Alcohol Activation): The hydroxyl group is protonated and converted into a good leaving group (water). The amide oxygen then acts as an intramolecular nucleophile in an Sₙ2-like substitution. This pathway results in an inversion of stereochemistry at the hydroxyl-bearing carbon.[4][5]

Experimental evidence from ¹⁸O labeling and stereochemical studies suggests that for many reagents, including triflic acid (TfOH), Pathway B (alcohol activation) is the dominant mechanism.[4]

References

- 1. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Chiral Phosphinooxazoline (PHOX) Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral phosphinooxazoline (PHOX) ligands represent a cornerstone in the field of asymmetric catalysis. Their unique modular structure, featuring a chiral oxazoline ring and a phosphine donor group, allows for precise tuning of steric and electronic properties. This adaptability has led to their successful application in a multitude of enantioselective transformations, making them indispensable tools in academic research and the pharmaceutical industry for the synthesis of single-enantiomer drugs.[1][2] This guide provides an in-depth overview of the primary synthetic strategies for preparing PHOX ligands, detailed experimental protocols for key transformations, and a summary of quantitative data to aid in ligand selection and synthesis optimization.

Introduction to PHOX Ligands

First introduced independently by the research groups of Pfaltz, Helmchen, and Williams, phosphinooxazolines are a class of privileged P,N-bidentate ligands.[3][4] Their structure consists of a chiral oxazoline moiety, typically derived from an readily available amino acid, and a phosphine group attached to an ortho-positioned phenyl ring.[5] This arrangement creates a robust chelate with various transition metals, most notably palladium and iridium, forming a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.[1]

The modularity of PHOX ligands is a key advantage, allowing for systematic modifications to three main components: the substituent on the oxazoline ring (derived from the amino acid), the phosphine moiety, and the aryl backbone.[2][6] This "tunability" enables the development of extensive ligand libraries to screen for optimal performance in specific catalytic reactions, such as asymmetric allylic alkylations, Heck reactions, and hydrogenations.[7]

General Synthetic Strategies

The synthesis of PHOX ligands is characterized by its modularity, with two primary retrosynthetic disconnections: formation of the oxazoline ring followed by introduction of the phosphine group, or vice versa. The most common and versatile approach involves the initial synthesis of a 2-(2-halophenyl)oxazoline intermediate, which then undergoes a carbon-phosphorus bond-forming reaction. Several robust methods exist for this key phosphinylation step.

The overall synthetic workflow can be visualized as follows:

Caption: General workflow for the modular synthesis of PHOX ligands.

The critical phosphinylation step can be achieved through several methods, each with its own advantages:

-

Copper-Catalyzed Coupling: This method, based on the Buchwald-Hartwig amination protocol, utilizes a copper(I) iodide catalyst to couple a 2-(2-bromophenyl)oxazoline with a diarylphosphine. It is a highly versatile and scalable method that tolerates a wide range of functional groups.[3][8]

-

Grignard Reaction: A 2-(2-bromophenyl)oxazoline can be converted into the corresponding Grignard reagent, which then reacts with a chlorophosphine, such as chlorodiphenylphosphine, to form the P-C bond.[5]

-

Directed Ortho-Lithiation: An existing 2-phenyloxazoline can be treated with a strong organolithium base (e.g., s-BuLi or t-BuLi) which directs deprotonation at the ortho position of the phenyl ring. The resulting lithiated species is then quenched with a chlorophosphine.[4][5]

-

Anionic Displacement: In cases where the aryl precursor is a 2-fluorophenyl derivative, the phosphine can be introduced via nucleophilic aromatic substitution using an alkali metal phosphide.[5]

The choice of method often depends on the availability of starting materials and the desired electronic properties of the final ligand. The copper-catalyzed coupling is particularly popular due to its broad applicability and operational simplicity.[3]

Caption: Key strategies for the crucial C-P bond formation step.

Experimental Protocols

The following protocols describe a robust and widely adopted route for the synthesis of (S)-t-BuPHOX, a commonly used ligand in asymmetric catalysis. This synthesis starts from the inexpensive amino acid (L)-tert-leucine.[1][7]

Protocol 1: Synthesis of (S)-tert-leucinol

-

Setup: A 1 L flask is charged with (L)-tert-leucine (10.00 g, 76.24 mmol) and tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere.

-

Cooling: The resulting suspension is cooled to approximately 0-4 °C in an ice-water bath.

-

Addition of Reducing Agent: Sodium borohydride (6.92 g, 183.0 mmol) is added in one portion.[7]

-

Iodine Addition: A solution of iodine (19.35 g, 76.24 mmol) in THF (50 mL) is added dropwise to the suspension over 1 hour, maintaining the internal temperature below 5 °C.[7]

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 18 hours.

-

Quenching: The mixture is cooled back to 0 °C, and methanol (80 mL) is added slowly and cautiously to quench the reaction.[1]

-

Work-up: The mixture is concentrated under reduced pressure. The residue is dissolved in a biphasic mixture of 2 M NaOH (250 mL) and dichloromethane (125 mL). The aqueous phase is extracted with dichloromethane (6 x 125 mL). The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield crude (S)-tert-leucinol as a colorless semi-solid, which is used in the next step without further purification.[7]

Protocol 2: Synthesis of 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide

-

Setup: The crude (S)-tert-leucinol from the previous step is dissolved in dichloromethane (250 mL) in a 1 L flask. A solution of potassium carbonate (31.2 g, 226 mmol) in water (190 mL) is added.[1]

-

Cooling: The biphasic mixture is cooled to 0 °C with vigorous stirring.

-

Acylation: A solution of 2-bromobenzoyl chloride (18.2 g, 82.9 mmol) in dichloromethane (85 mL) is added dropwise over 1 hour.[1]

-

Reaction: The reaction is stirred vigorously at 0 °C for 3 hours.

-

Work-up: The layers are separated, and the aqueous phase is extracted with dichloromethane (2 x 100 mL). The combined organic layers are washed with 1 M HCl (2 x 100 mL) and brine (100 mL), dried over sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is recrystallized from boiling acetonitrile to yield the pure amide as white blocks.[7]

Protocol 3: Synthesis of (S)-4-tert-butyl-2-(2-bromophenyl)-4,5-dihydrooxazole

-

Setup: The amide from Protocol 2 (9.85 g, 32.8 mmol) is dissolved in dichloromethane (170 mL) with triethylamine (11.0 mL, 78.6 mmol) under an argon atmosphere.

-

Cooling: The solution is cooled to 0-4 °C in an ice-water bath.

-

Mesylation: Methanesulfonyl chloride (2.92 mL, 37.7 mmol) is added dropwise via syringe.[9]

-

Cyclization: The solution is heated to reflux (approx. 40-50 °C oil bath) and monitored by TLC until the starting material is consumed.

-

Work-up: The reaction is cooled to room temperature, and a solution of potassium carbonate (20.7 g, 150 mmol) in water (35 mL) is added, followed by methanol (170 mL). The mixture is heated to reflux for 1.5 hours.[1]

-

Extraction: After cooling, the mixture is concentrated, water (100 mL) is added, and the product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried, filtered, and concentrated.

-

Purification: The crude product is purified by silica gel chromatography to yield the bromo-oxazoline as a colorless oil.

Protocol 4: Synthesis of (S)-t-BuPHOX (Copper-Catalyzed Coupling)

-

Setup: A flame-dried Schlenk flask is charged with copper(I) iodide (19.0 mg, 0.10 mmol), N,N'-dimethylethylenediamine (53.3 µL, 0.50 mmol), and toluene (20 mL) under an argon atmosphere.[1][3]

-

Phosphine Addition: Diphenylphosphine (4.35 mL, 25.0 mmol) is added, and the mixture is stirred at room temperature for 20 minutes.

-

Reactant Addition: The bromo-oxazoline from Protocol 3 (5.64 g, 20.0 mmol) and cesium carbonate (9.78 g, 30.0 mmol) are added, followed by an additional 20 mL of toluene.[1]

-

Reaction: The flask is sealed and heated in a 110 °C oil bath with vigorous stirring for 18-24 hours.

-

Work-up: The reaction is cooled to room temperature, diluted with ethyl ether (100 mL), and filtered through a plug of Celite. The filtrate is concentrated under reduced pressure.

-

Purification: The crude solid is purified by recrystallization from boiling acetonitrile to afford (S)-t-BuPHOX as white crystals.[7][9]

Data Presentation: Synthesis Yields

The modularity of the PHOX synthesis allows for the creation of diverse ligands. The copper-catalyzed coupling method has been shown to be effective for a variety of sterically and electronically varied substrates.[3]

Table 1: Yields for the Synthesis of Sterically Diverse PHOX Ligands via Copper-Catalyzed Coupling [3]

| Entry | R Group on Oxazoline | Product | Yield (%) |

| 1 | i-Pr | (S)-iPr-PHOX | 89 |

| 2 | t-Bu | (S)-tBu-PHOX | 87 |

| 3 | Ph | (S)-Ph-PHOX | 81 |

| 4 | Bn | (S)-Bn-PHOX | 83 |

| 5 | Ind | (4S,5S)-Ind-PHOX | 54 |

| 6 | MeO-Bn | (S)-MeO-Bn-PHOX | 79 |

| 7 | TBSO-Bn | (S)-TBSO-Bn-PHOX | 81 |

| Data sourced from Tani, K., et al. (2007). Org. Lett.[3] |

Table 2: Yields for the Synthesis of Electronically Diverse PHOX Ligands via Copper-Catalyzed Coupling [3]

| Entry | Phosphine Reagent | Aryl Bromide Substituent | Product | Yield (%) |

| 1 | (4-MeO-Ph)₂PH | H | (S)-tBu-(4-MeO-Ph)₂-PHOX | 76 |

| 2 | (4-CF₃-Ph)₂PH | H | (S)-tBu-(4-CF₃-Ph)₂-PHOX | 84 |

| 3 | (2-Furyl)₂PH | H | (S)-tBu-(2-Furyl)₂-PHOX | 72 |

| 4 | Ph₂PH | 4-MeO | (S)-tBu-(4-MeO-Aryl)-PHOX | 84 |

| 5 | Ph₂PH | 4-CF₃ | (S)-tBu-(4-CF₃-Aryl)-PHOX | 81 |

| Data sourced from Tani, K., et al. (2007). Org. Lett.[3] |

Conclusion

The synthesis of chiral phosphinooxazoline ligands is a well-established and highly adaptable field of chemical synthesis. The modular nature of these ligands, combined with robust and scalable synthetic protocols like the copper-catalyzed C-P coupling reaction, provides researchers with ready access to a vast library of chiral inductors.[3][8] This accessibility has been crucial for the advancement of asymmetric catalysis, enabling the efficient and selective synthesis of complex chiral molecules. The detailed methodologies and data presented in this guide offer a practical framework for the synthesis and application of PHOX ligands in both academic and industrial settings, facilitating further innovation in enantioselective catalysis and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Phosphinooxazolines--a new class of versatile, modular P,N-ligands for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 4. Design and synthesis of Indol-PHOX: a new class of modular phosphine–oxazoline ligands for palladium-catalyzed enantioselective decarboxylative allyla ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04775G [pubs.rsc.org]

- 5. Phosphinooxazolines - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)-) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A facile and modular synthesis of phosphinooxazoline ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol: A Technical Guide

Introduction

4-(4,5-dihydro-1,3-oxazol-2-yl)phenol is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of both a phenolic moiety and an oxazoline ring. The phenolic group can participate in hydrogen bonding and act as an antioxidant, while the oxazoline ring is a versatile functional group in asymmetric catalysis and as a precursor for other chemical transformations. Accurate spectroscopic characterization is crucial for confirming the structure and purity of this compound. This guide provides an in-depth overview of the expected spectroscopic properties and the experimental protocols for their determination.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 4-(4,5-dihydro-1,3-oxazol-2-yl)phenol, based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | ~9.0 - 10.0 | singlet (broad) | - |

| Ar-H (ortho to OH) | ~6.8 - 7.0 | doublet | ~8.0 - 9.0 |

| Ar-H (meta to OH) | ~7.6 - 7.8 | doublet | ~8.0 - 9.0 |

| O-CH₂ (oxazoline) | ~4.4 - 4.6 | triplet | ~8.0 - 9.0 |

| N-CH₂ (oxazoline) | ~4.0 - 4.2 | triplet | ~8.0 - 9.0 |

Data is predicted based on analogous phenol and oxazoline compounds.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N (oxazoline) | ~165 |

| C-OH (aromatic) | ~160 |

| C (aromatic, ortho to OH) | ~115 |

| C (aromatic, meta to OH) | ~130 |

| C (aromatic, ipso to oxazoline) | ~120 |

| O-CH₂ (oxazoline) | ~68 |

| N-CH₂ (oxazoline) | ~55 |

Data is predicted based on analogous phenol and oxazoline compounds such as 2-(4,5-dihydro-4-phenyl-2-oxazolyl)phenol.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Predicted FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (phenol) | 3200 - 3600 | Broad, Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=N (oxazoline) | 1640 - 1680 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O (phenol) | 1200 - 1260 | Strong |

| C-O (oxazoline) | 1000 - 1100 | Strong |

Data is predicted based on general FTIR correlation tables and data for similar aromatic and heterocyclic compounds.

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 177.07 | Molecular Ion |

| [M-H₂O]⁺ | 159.06 | Loss of water from the phenolic hydroxyl and an adjacent hydrogen. |

| [M-C₂H₄O]⁺ | 133.05 | Fragmentation of the oxazoline ring. |

| [C₇H₅O]⁺ | 105.03 | Fragment corresponding to the benzoyl cation. |

Predicted fragmentation patterns are based on the general principles of mass spectrometry for aromatic and heterocyclic compounds.[2][3]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse width of 30°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters: pulse width of 45°, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.[2]

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.

-

Assign the chemical shifts in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups using correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

If necessary, add a small amount of an acid (e.g., formic acid) or base to promote ionization.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

-

For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Determine the elemental composition from the accurate mass measurement (HRMS).

-

Analyze the fragmentation pattern to gain further structural information.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like 4-(4,5-dihydro-1,3-oxazol-2-yl)phenol.

This comprehensive guide provides a foundational understanding of the spectroscopic characteristics of 4-(4,5-dihydro-1,3-oxazol-2-yl)phenol. The provided data, while predictive, serves as a robust starting point for researchers in the field. The detailed experimental protocols offer practical guidance for obtaining high-quality spectroscopic data for this and similar compounds.

References

A Technical Guide to the Fundamental Properties of Phenol-Containing Oxazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenol-containing oxazoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of their core fundamental properties, including their synthesis, chemical characteristics, and biological significance. Detailed experimental methodologies for their synthesis and for the evaluation of their antioxidant and cytotoxic properties are presented. Furthermore, this guide visualizes key experimental workflows and the molecular mechanism of action, specifically their inhibitory effects on the MAPK/ERK signaling pathway, through Graphviz diagrams. All quantitative data, including spectroscopic characteristics, reaction yields, and biological activity, are summarized in structured tables for comparative analysis. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical class.

Chemical Properties and Synthesis

Phenol-containing oxazoline derivatives are characterized by the presence of a hydroxyl group on a phenyl ring attached to an oxazoline moiety. This combination of functional groups imparts unique chemical properties, including antioxidant potential due to the phenolic hydroxyl group and the ability to act as a ligand for metal catalysts.

The synthesis of these derivatives can be achieved through several established routes. A common and effective method involves the cyclization of N-(2-hydroxyethyl)benzamides derived from the corresponding phenolic acids.

Spectroscopic Data

The structural confirmation of phenol-containing oxazoline derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 1: Spectroscopic Data for 2-(4-Hydroxyphenyl)-4,5-dihydrooxazole

| Spectroscopic Data | Characteristic Signals |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm) = 12.32 (s, 1H, OH), 10.17 (s, 1H, NH), 8.07–8.13 (m, 3H, Ar-H), 7.79 (ddd, J = 8.3, 6.9, 1.4 Hz, 1H, Ar-H), 7.68 (d, J = 7.6 Hz, 1H, Ar-H), 7.46 (ddd, J = 7.8, 7.1, 1.2 Hz, 1H, Ar-H), 6.89 (d, J = 8.6 Hz, 2H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm) = 162.29, 160.51, 152.08, 149.01, 134.48, 129.55, 127.16, 125.89, 125.78, 123.17, 120.54, 115.32 |

| IR (KBr) | ν (cm⁻¹) = 3495 (O-H stretch), 3015 (C-H aromatic stretch), 1661 (C=N stretch), 1575 (C=C aromatic stretch) |

Synthesis of 2-(p-Hydroxyphenyl)oxazoline

A representative synthesis of a phenol-containing oxazoline derivative is the preparation of 2-(p-hydroxyphenyl)oxazoline.

Table 2: Synthesis of 2-(p-Hydroxyphenyl)oxazoline

| Reaction Step | Reagents and Conditions | Yield |

| Amide Formation | p-hydroxybenzoic acid, 2-aminoethanol, heat | - |

| Cyclization | N-(2-hydroxy-ethyl)-p-hydroxybenzamide, thionyl chloride, ethyl acetate, room temperature, followed by neutralization with 5% NaOH | 87% |

Biological Activities

The presence of the phenol and oxazoline moieties confers a range of biological activities to these derivatives, with antioxidant, anticancer, and antimicrobial properties being the most prominent.

Antioxidant Activity

The phenolic hydroxyl group is a key contributor to the antioxidant properties of these compounds, enabling them to scavenge free radicals.

Table 3: In Vitro Antioxidant Activity of Phenolic Oxazoline Derivatives and Related Phenolic Compounds

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | 23.0 µM | |

| 2-(4-hydroxyphenyl)quinazolin-4(3H)-one | DPPH | >100 µM | |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | 10.3 µM | |

| Ascorbic Acid (Standard) | DPPH | 4.57 µg/mL |

Anticancer Activity

Phenol-containing oxazoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

Table 4: In Vitro Anticancer Activity of Phenolic Oxazoline Derivatives and Related Compounds

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4-phenoxy-phenyl isoxazole derivative (6l) | A549 (Lung) | 0.22 | |

| 4-phenoxy-phenyl isoxazole derivative (6l) | HepG2 (Liver) | 0.26 | |

| 4-phenoxy-phenyl isoxazole derivative (6l) | MDA-MB-231 (Breast) | 0.21 | |

| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenol | U2OS (Osteosarcoma) | 50.5 ± 3.8 |

Antimicrobial Activity

The antimicrobial potential of these compounds has been evaluated against a range of pathogenic bacteria.

Table 5: In Vitro Antimicrobial Activity of Oxazoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Oxazoline-based polymer (C2-70) | S. aureus | 32-64 | |

| Oxazoline-based polymer (C3-70) | S. aureus | 32-64 | |

| 4-benzylidene-2-methyl-oxazoline-5-one | S. aureus ATCC 25923 | 50 | |

| Linezolid-based oxazolidinone (2) | B. subtilis MTCC 121 | 1.17 |

Experimental Protocols

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of phenol-containing oxazoline derivatives is outlined below.

Caption: General workflow for the synthesis, purification, characterization, and biological evaluation of phenol-containing oxazoline derivatives.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete culture medium

-

96-well plates

-

Phenol-containing oxazoline derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the phenol-containing oxazoline derivative and incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

DPPH Radical Scavenging Assay

This assay measures the ability of the test compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Phenol-containing oxazoline derivative (test compound)

-

Methanol

-

Ascorbic acid or Trolox (as a standard)

-

96-well plate

-

Microplate reader

Protocol:

-

Reaction Mixture: In a 96-well plate, mix 100 µL of the test compound at various concentrations with 100 µL of DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.

Mechanism of Action: Inhibition of MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Polyphenolic compounds, including phenol-containing oxazoline derivatives, have been shown to inhibit this pathway, contributing to their anticancer effects.

Caption: Proposed mechanism of action for the anticancer activity of phenol-containing oxazoline derivatives via inhibition of the MAPK/ERK signaling pathway.

Polyphenols can directly bind to and inhibit the activity of key kinases in this pathway, such as MEK1/2 and Raf1. This inhibition prevents the downstream phosphorylation and activation of ERK1/2. Consequently, the translocation of ERK to the nucleus is blocked, leading to the downregulation of transcription factors responsible for promoting cell proliferation and survival. This ultimately results in the induction of apoptosis in cancer cells.

Conclusion

Phenol-containing oxazoline derivatives are a promising class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further development. This technical guide has provided a comprehensive overview of their fundamental properties, offering valuable insights and detailed methodologies for researchers in the field. The elucidation of their mechanism of action, particularly the inhibition of the MAPK/ERK signaling pathway, provides a rational basis for the design of novel and more effective anticancer agents. Future research should focus on expanding the structure-activity relationship studies and optimizing the pharmacokinetic properties of these derivatives to advance them towards clinical applications.

A Technical Guide to the Structural Elucidation of Novel Phenol Oxazoline Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data analysis techniques essential for the structural elucidation of novel phenol oxazoline compounds. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science, necessitating robust and precise characterization. This guide details the key experimental protocols and presents a structured approach to data interpretation, facilitating the unambiguous determination of molecular structure.

Core Analytical Techniques for Structural Elucidation

The structural elucidation of novel this compound compounds relies on a combination of powerful analytical techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography are employed to determine the connectivity of atoms, the molecular weight and formula, and the three-dimensional arrangement of the molecule in the solid state, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound compounds, ¹H and ¹³C NMR are fundamental for establishing the carbon-hydrogen framework.

Key NMR Data for this compound Compounds:

The chemical shifts (δ) in NMR spectra are indicative of the electronic environment of the nuclei. The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a representative 2-(4-hydroxyphenyl)-4,5-dihydro-1,3-oxazole structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2-(4-hydroxyphenyl)-4,5-dihydro-1,3-oxazole

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenolic OH | ~9.0 - 10.0 (broad singlet) | - |

| Aromatic CH (ortho to OH) | ~6.8 - 7.0 (doublet) | ~115 - 117 |

| Aromatic CH (meta to OH) | ~7.7 - 7.9 (doublet) | ~128 - 130 |

| Aromatic C (ipso to OH) | - | ~158 - 162 |

| Aromatic C (ipso to oxazoline) | - | ~120 - 125 |

| Oxazoline CH₂ (N-CH₂) | ~4.0 - 4.4 (triplet) | ~54 - 56 |

| Oxazoline CH₂ (O-CH₂) | ~4.4 - 4.8 (triplet) | ~67 - 69 |

| Oxazoline C=N | - | ~164 - 168 |

Note: Chemical shifts can vary depending on the solvent, concentration, and substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a this compound Compound

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

| (4S,5R)-4-butyl-5-ethyl-2-phenyl-4,5-dihydrooxazole | C₁₅H₂₁NO | 232.1701 | 232.1705 |

| 2-(4-hydroxyphenyl)-4,5-dihydro-1,3-oxazole | C₉H₉NO₂ | 164.0712 | 164.0710 |

Single-Crystal X-ray Crystallography

When a crystalline sample of the compound is available, single-crystal X-ray crystallography provides the definitive three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[1][2]

Table 3: Selected Crystallographic Data for 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline [2]

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 (1) |

| b (Å) | 11.145 (1) |

| c (Å) | 9.045 (1) |

| β (°) | 108.98 (1) |

| V (ų) | 964.1 (2) |

| Z | 4 |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining high-quality data for structural elucidation.

Synthesis of this compound Compounds

A common method for the synthesis of 2-substituted-2-oxazolines involves the cyclization of a β-amino alcohol with a carboxylic acid derivative.[3] For phenolic oxazolines, a substituted benzoic acid or benzonitrile is often used.

General Protocol for the Synthesis of 2-(Hydroxyphenyl)-2-oxazolines:

-

Reaction Setup: A mixture of a hydroxybenzoic acid (1.0 equivalent), 2-aminoethanol (1.2 equivalents), and a dehydrating agent (e.g., boric acid or under azeotropic removal of water) in a high-boiling point solvent (e.g., toluene or xylene) is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound compound.

NMR Spectroscopic Analysis

Protocol for NMR Sample Preparation and Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments (¹H, ¹³C{¹H}) should be performed, along with 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity.

Mass Spectrometric Analysis

Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive or negative ion mode to observe the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

Single-Crystal X-ray Crystallography

Protocol for Crystal Growth and X-ray Diffraction Analysis: [4]

-

Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.[4]

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[4]

-

Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the experimental data.[4]

Visualization of Workflows

The following diagrams illustrate the logical workflow for the synthesis and structural elucidation of novel this compound compounds.

Caption: General workflow for the synthesis and structural elucidation of this compound compounds.

Caption: Logical workflow for determining the chemical structure of a novel compound.

References

A Technical Guide to Poly(phenol oxazoline)s: Synthesis, Properties, and Drug Development Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of poly(phenol oxazoline)s, a promising class of polymers with significant potential in the biomedical field. This document details their synthesis, key physicochemical properties, and burgeoning applications in drug delivery, supported by experimental protocols and illustrative diagrams.

Introduction to Poly(this compound)s

Poly(2-oxazoline)s (POx) are a versatile class of polymers recognized for their biocompatibility, tunable properties, and "stealth" behavior, which allows them to evade the immune system.[1] Poly(this compound)s are a specialized subclass of POx that incorporate phenolic functional groups in their side chains. These phenolic moieties impart unique characteristics to the polymer, including antioxidant properties, the ability to participate in hydrogen bonding, and potential for further chemical modification, making them particularly attractive for drug delivery and tissue engineering applications.[2] Their structural similarity to polypeptides confers excellent biocompatibility, positioning them as a viable alternative to poly(ethylene glycol) (PEG) in various biomedical applications.[1]

Synthesis of Poly(this compound)s

The primary method for synthesizing poly(this compound)s is through the living cationic ring-opening polymerization (CROP) of 2-oxazoline monomers functionalized with protected phenol groups.[1][2] The living nature of this polymerization allows for precise control over the polymer's molecular weight, architecture (e.g., linear, star-shaped), and dispersity.[3][4]

The synthesis process begins with the preparation of 2-oxazoline monomers bearing phenolic acid-based side chains, often with the hydroxyl group protected as a methyl ether to prevent interference with the cationic polymerization.[2] These monomers are then polymerized, typically in a microwave reactor, using an electrophilic initiator such as methyl tosylate.[2] The polymerization is a chain-growth process involving initiation, propagation, and termination steps.[5] Following polymerization, the protecting groups on the phenolic moieties can be cleaved to yield the final poly(this compound) with pendant catechol or other phenol groups.[2]

Key Properties of Poly(this compound)s

The properties of poly(this compound)s can be tailored by manipulating the monomer structure, molecular weight, and polymer architecture.

Thermal Properties

The thermal stability and glass transition temperature (Tg) are critical parameters for material processing and application. The Tg of poly(2-n-alkyl-2-oxazoline)s generally decreases with increasing side-chain length due to increased flexibility.[6] For poly(this compound)s, the nature of the phenolic group and any modifications will influence the Tg.

| Polymer Side Chain | Molar Mass ( g/mol ) | Dispersity (Đ) | Glass Transition Temp. (Tg) (°C) | Reference |

| Methoxy-substituted phenyl | up to 6500 | 1.2-1.3 | Not specified | [2] |

| 2-n-propyl | Not specified | Not specified | Not specified | |

| 2-isopropyl | Not specified | Not specified | Not specified | |

| 2-cyclopropyl | Not specified | Not specified | Not specified |

Solubility

The solubility of poly(this compound)s is highly tunable. Hydrophilic variants, such as those derived from poly(2-ethyl-2-oxazoline), are water-soluble.[7] The introduction of hydrophobic phenolic groups can lead to amphiphilic characteristics, which are advantageous for the formation of self-assembled nanostructures in aqueous environments.[8]

Biocompatibility

Poly(2-oxazoline)s are generally considered biocompatible with low toxicity.[1] This favorable characteristic is attributed to their pseudo-peptidic structure. This makes them suitable for a range of biomedical applications, including drug delivery and tissue engineering.

Applications in Drug Development

The unique properties of poly(this compound)s make them highly suitable for various drug delivery applications.

Polymeric Micelles

Amphiphilic block copolymers containing a hydrophilic poly(this compound) segment and a hydrophobic block can self-assemble into polymeric micelles in aqueous solutions.[8] These core-shell nanostructures can encapsulate hydrophobic drugs within their core, thereby increasing the drug's solubility and stability in biological fluids.[9]

Polymer-Drug Conjugates

The phenolic groups on the polymer backbone provide reactive sites for the covalent attachment of drug molecules, forming polymer-drug conjugates. This approach can improve the pharmacokinetic profile of the conjugated drug, leading to enhanced therapeutic efficacy and reduced side effects.

Hydrogels

Poly(this compound)s can be cross-linked to form hydrogels. These three-dimensional networks can absorb large amounts of water and can be designed to be stimuli-responsive (e.g., to pH or temperature), allowing for controlled drug release at a specific target site.

Experimental Protocols

Synthesis of a Representative Poly(this compound)

This protocol is adapted from the synthesis of poly(2-oxazoline)s based on phenolic acids.[2]

Materials:

-

2-(methoxy-substituted phenyl)-2-oxazoline monomer

-

Methyl tosylate (initiator)

-

Anhydrous acetonitrile (solvent)

-

Aluminum triiodide

-

N,N'-diisopropylcarbodiimide

-

Methanol

Procedure:

-

Polymerization: In a microwave reactor vial, dissolve the 2-(methoxy-substituted phenyl)-2-oxazoline monomer in anhydrous acetonitrile. Add methyl tosylate as the initiator. Seal the vial and heat in the microwave reactor at 140°C for approximately 10 minutes for low monomer-to-initiator ratios (≤25).

-

Purification: After the reaction is complete, precipitate the polymer by adding the reaction mixture to a non-solvent like diethyl ether. Collect the polymer by filtration and dry under vacuum.

-

Deprotection: To cleave the aryl methyl ethers and yield the phenol groups, dissolve the polymer in an appropriate solvent and treat with aluminum triiodide and N,N'-diisopropylcarbodiimide.

-

Final Purification: Purify the final poly(this compound) by dialysis against methanol and subsequent freeze-drying.

Characterization Methods

Purpose: To confirm the chemical structure of the monomers and the final polymer.

Protocol:

-

Dissolve a small amount of the polymer sample in a suitable deuterated solvent (e.g., CDCl3 or D2O).

-

Transfer the solution to an NMR tube.

-

Acquire 1H NMR spectra using a spectrometer (e.g., 300 MHz).[10]

-

Calibrate the spectra to the residual solvent signal.

-

Analyze the spectra to identify characteristic peaks of the polymer backbone and the phenolic side chains. The degree of polymerization can be estimated by comparing the integrals of the initiator peaks with the backbone peaks.[10]

Purpose: To determine the number-average molar mass (Mn), weight-average molar mass (Mw), and dispersity (Đ = Mw/Mn) of the polymer.

Protocol:

-

Prepare a dilute solution of the polymer in the mobile phase (e.g., DMF with LiCl).[11]

-

Ensure the mobile phase is filtered and degassed.

-

Calibrate the SEC system with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)).[12]

-

Inject the polymer solution into the SEC system.

-

The polymer molecules will be separated based on their hydrodynamic volume as they pass through the column.

-

A detector (e.g., refractive index detector) will measure the concentration of the eluting polymer.

-

Analyze the resulting chromatogram to calculate Mn, Mw, and Đ.

Purpose: To determine the glass transition temperature (Tg) of the polymer.

Protocol:

-

Accurately weigh a small amount of the dry polymer sample (typically 5-10 mg) into an aluminum DSC pan.

-

Seal the pan using a crimping press.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[13]

-

The DSC instrument measures the heat flow required to maintain the sample and reference at the same temperature.

-

A step change in the heat flow versus temperature curve indicates the glass transition temperature.

Conclusion

Poly(this compound)s represent a highly promising and versatile class of polymers for advanced drug development. Their tunable synthesis via living cationic ring-opening polymerization allows for the creation of well-defined macromolecules with tailored properties. The incorporation of phenolic moieties provides unique functionalities that can be exploited for drug conjugation, antioxidant effects, and the formation of sophisticated drug delivery systems. As research in this area continues to expand, poly(this compound)s are poised to become a key platform in the next generation of polymer therapeutics.

References

- 1. Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Poly(2-oxazoline)s Based on Phenolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists [mdpi.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Polymer conformation determination by NMR spectroscopy: comparative diffusion ordered 1H-NMR spectroscopy of poly(2-ethyl-2-oxazoline)s and poly(ethylene glycol) in D2O - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Doubly-Amphiphilic Poly(2-oxazoline)s as High-Capacity Delivery Systems for Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. db-thueringen.de [db-thueringen.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bitesizebio.com [bitesizebio.com]

- 13. 2.4. Differential Scanning Calorimetry (DSC) Measurements [bio-protocol.org]

A Technical Guide to the Discovery of Novel Phenol-Based Oxazoline Monomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel monomers is a cornerstone of advanced polymer chemistry, enabling the development of materials with tailored properties for a myriad of applications. Within this domain, phenol-based oxazoline monomers have garnered significant attention, particularly in the biomedical field. The inherent functionalities of the phenolic group, such as antioxidant properties and the potential for further chemical modification, make these monomers attractive building blocks for functional polymers. This technical guide provides an in-depth overview of the synthesis, characterization, and polymerization of newly developed phenol-based oxazoline monomers. It is intended to serve as a comprehensive resource for researchers and professionals engaged in polymer synthesis and drug development.

Poly(2-oxazoline)s (POx) are a class of polymers known for their biocompatibility, stealth behavior, and tunable properties.[1][2] The synthesis of POx via cationic ring-opening polymerization (CROP) allows for excellent control over the polymer architecture.[3][4] By incorporating phenolic moieties into the oxazoline monomer, it is possible to create polymers with unique characteristics, opening up new avenues for applications in drug delivery, tissue engineering, and diagnostics.[5]

This guide will detail the synthetic pathways to novel phenol-based oxazoline monomers, provide comprehensive experimental protocols, and present key characterization data in a clear and comparative format. Furthermore, it will illustrate the logical workflows and polymerization mechanisms through detailed diagrams.

Synthesis of Phenol-Based Oxazoline Monomers

The synthesis of 2-substituted-2-oxazolines typically involves the cyclization of a β-hydroxy amide precursor. For phenol-based monomers, this precursor is synthesized from a corresponding phenolic acid or nitrile. The following sections detail the synthesis of representative novel phenol-based oxazoline monomers.

Synthesis of 2-(4-hydroxyphenyl)-2-oxazoline

A straightforward approach to a simple phenol-based oxazoline is the synthesis of 2-(4-hydroxyphenyl)-2-oxazoline from N-(2-hydroxyethyl)-p-hydroxybenzamide.

Experimental Protocol:

The synthesis of 2-(p-hydroxyphenyl)oxazoline involves the reaction of N-(2-hydroxy-ethyl)-p-hydroxybenzamide with thionyl chloride in ethyl acetate.[1] The reaction mixture is stirred for two hours at room temperature, during which a precipitate forms. This precipitate is collected and dissolved in water, followed by neutralization with a 5% sodium hydroxide solution. The resulting white precipitate of 2-(p-hydroxyphenyl)-oxazoline is then collected by vacuum filtration and dried.[1]

| Parameter | Value | Reference |

| Starting Material | N-(2-hydroxy-ethyl)-p-hydroxybenzamide | [1] |

| Reagent | Thionyl chloride | [1] |

| Solvent | Ethyl acetate | [1] |

| Reaction Time | 2 hours | [1] |

| Yield | 87% | [1] |

Synthesis of Phenolic Acid-Based 2-Oxazoline Monomers

A series of more complex phenol-based oxazoline monomers can be synthesized from various phenolic acids. These monomers often feature methoxy-substituted phenyl or cinnamyl side chains, derived from precursors like vanillic acid or ferulic acid.[5] The general synthetic scheme involves the protection of the phenolic hydroxyl group (often as a methyl ether), followed by conversion of the carboxylic acid to the corresponding 2-oxazoline.

Experimental Protocol:

The synthesis of phenolic acid-based 2-oxazoline monomers with methoxy-substituted side chains is a key step.[5] The subsequent polymerization is typically carried out in a microwave reactor at 140 °C, with methyl tosylate acting as the initiator.[5]

Diagram of the Synthesis of a Phenolic Acid-Based Oxazoline Monomer

Caption: Synthetic workflow for producing phenol-based oxazoline monomers from phenolic acids.

Cationic Ring-Opening Polymerization (CROP) of Phenol-Based Oxazoline Monomers

The polymerization of 2-oxazoline monomers is most effectively achieved through cationic ring-opening polymerization (CROP). This method allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity.[3][4]

Experimental Protocol for Microwave-Assisted CROP:

A series of phenolic-acid-based 2-oxazoline monomers with methoxy-substituted phenyl and cinnamyl side chains can be polymerized in a microwave reactor.[5] The polymerization is conducted at 140 °C using methyl tosylate as the initiator.[5] This microwave-assisted method significantly reduces reaction times, with polymerizations often completing in under 10 minutes for low monomer-to-initiator ratios.[5] The resulting poly(2-oxazoline)s can be characterized by NMR spectroscopy, MALDI-TOF mass spectrometry, and size-exclusion chromatography (SEC).[5] For monomers with protected phenolic groups, a subsequent deprotection step can be performed. For instance, aryl methyl ethers can be cleaved using aluminum triiodide/N,N'-diisopropylcarbodiimide to yield a poly(2-oxazoline) with pendant catechol groups.[5]

| Parameter | Value | Reference |

| Monomers | Phenolic acid-based 2-oxazolines | [5] |

| Initiator | Methyl tosylate | [5] |

| Temperature | 140 °C (Microwave) | [5] |

| Reaction Time | < 10 minutes (for [M]/[I] ≤ 25) | [5] |

| Achieved Molar Mass (Mn) | Up to 6500 g/mol | [5] |

| Dispersity (Đ) | 1.2 - 1.3 | [5] |

Diagram of the Cationic Ring-Opening Polymerization (CROP) Mechanism

Caption: The three main stages of the Cationic Ring-Opening Polymerization (CROP) process.

Characterization of Novel Phenol-Based Oxazoline Monomers and Polymers

Thorough characterization is essential to confirm the structure and purity of the synthesized monomers and the resulting polymers. Standard analytical techniques are employed for this purpose.

| Technique | Purpose | Key Observables |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation of monomers and polymers. | Chemical shifts and coupling constants confirming the oxazoline ring and phenolic moieties. |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic peaks for the oxazoline ring (C=N stretch), phenolic -OH, and other functional groups. |

| Mass Spectrometry (e.g., HRMS) | Determination of molecular weight and confirmation of elemental composition of monomers. | Exact mass corresponding to the calculated molecular formula. |

| Size-Exclusion Chromatography (SEC) | Determination of molecular weight distribution (Mn, Mw, Đ) of polymers. | Elution profile indicating the average molecular weight and dispersity. |

| MALDI-TOF Mass Spectrometry | Detailed analysis of polymer chains, including end groups. | Series of peaks corresponding to individual polymer chains with initiator and terminator fragments. |

Potential Applications in Drug Development

The development of phenol-based poly(2-oxazoline)s opens up exciting possibilities in the field of drug development. The phenolic groups can serve multiple purposes:

-

Antioxidant Properties: The inherent antioxidant nature of phenols can be beneficial for certain therapeutic applications.

-

Drug Conjugation: The phenolic hydroxyl group provides a convenient handle for the covalent attachment of drugs, targeting ligands, or imaging agents.

-

Stimuli-Responsive Systems: The pKa of the phenolic proton can be exploited to create pH-responsive drug delivery systems.

-

Bioadhesion: Catechol groups, which can be unveiled from protected precursors, are known for their strong adhesive properties, which could be utilized for mucoadhesive drug delivery systems.[5]

Conclusion

The synthesis of novel phenol-based oxazoline monomers represents a significant advancement in the design of functional polymers for biomedical applications. The methodologies outlined in this guide provide a solid foundation for researchers to explore this promising class of materials. The ability to introduce the versatile phenolic functionality into the well-established poly(2-oxazoline) platform paves the way for the development of next-generation drug delivery systems, advanced biomaterials, and innovative therapeutic strategies. The continued exploration of new phenolic precursors and polymerization techniques will undoubtedly lead to further discoveries and expand the already vast potential of poly(2-oxazoline)s.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poly(2-oxazoline)s Based on Phenolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Studies on the Stability of Phenol Oxazoline Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the stability of phenol oxazoline structures. These compounds are of significant interest in medicinal chemistry and materials science due to their unique structural features and potential applications. This document summarizes key findings from computational and experimental research, offering insights into the factors governing the stability of these molecules, detailed experimental protocols for their synthesis and characterization, and a theoretical framework for predicting their properties.

Introduction to this compound Structures

This compound derivatives are a class of organic compounds that feature both a phenolic hydroxyl group and an oxazoline ring. The combination of these two functional groups imparts a range of interesting chemical and physical properties, making them valuable scaffolds in drug design and as ligands in asymmetric catalysis. The stability of these structures is a critical parameter that influences their synthesis, storage, and biological activity. This guide delves into the theoretical underpinnings of their stability, supported by experimental evidence.

The core structure consists of a phenyl ring substituted with a hydroxyl group and an oxazoline ring. The electronic interplay between the electron-donating hydroxyl group and the oxazoline moiety, which can act as a coordinating group, is central to the stability and reactivity of these molecules.

Theoretical Studies on Structural Stability

The stability of this compound structures has been investigated using computational chemistry, primarily through Density Functional Theory (DFT). These studies provide valuable data on molecular geometry, electronic structure, and energetic properties.

Molecular Geometry and Ring Puckering

A key aspect of oxazoline ring stability is its planarity. Microwave spectroscopy and quantum chemical calculations have shown that the 2-oxazoline ring itself is not perfectly planar but exists in a puckered conformation. The barrier to inversion through a planar transition state is very low.

A detailed study of 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline using X-ray crystallography and DFT calculations revealed that the oxazoline ring adopts a twisted conformation.[1][2] This deviation from planarity is influenced by the crystal packing forces and intermolecular hydrogen bonding.

Table 1: Selected Bond Lengths and Angles for 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline [1][2]

| Parameter | Bond/Angle | Experimental (X-ray) (Å or °) | Theoretical (DFT) (Å or °) |

| Bond Length | O1-C2 | 1.355(2) | 1.363 |

| N3-C2 | 1.280(2) | 1.285 | |

| N3-C4 | 1.479(2) | 1.481 | |

| C4-C5 | 1.536(3) | 1.542 | |